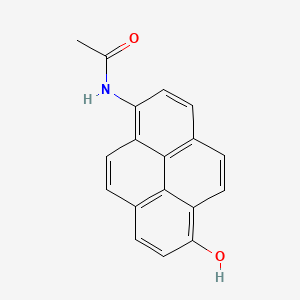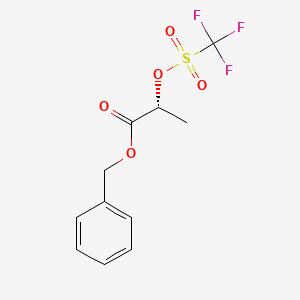
(R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is a chiral compound that features a trifluoromethylsulfonyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate typically involves the esterification of ®-2-(Trifluoromethylsulfonyloxy)propionic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are typically employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. The benzyl group can provide additional steric hindrance and electronic effects, potentially enhancing the compound’s selectivity and potency in various applications .
Eigenschaften
Molekularformel |
C11H11F3O5S |
|---|---|
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
benzyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-8(19-20(16,17)11(12,13)14)10(15)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
OCZJJSVVVXDQQC-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



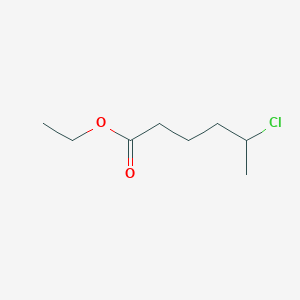
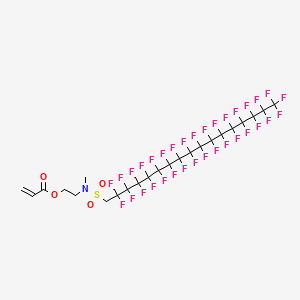
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
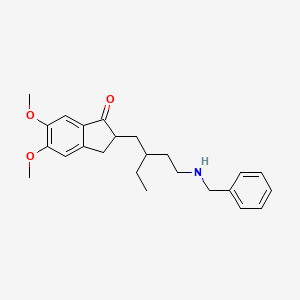
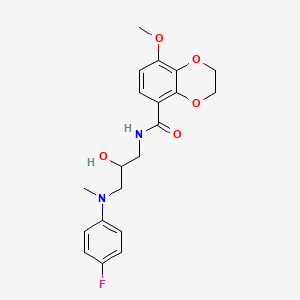
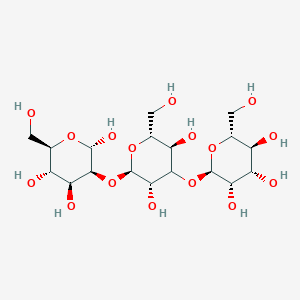
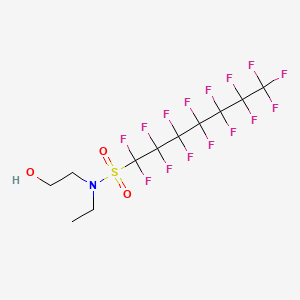
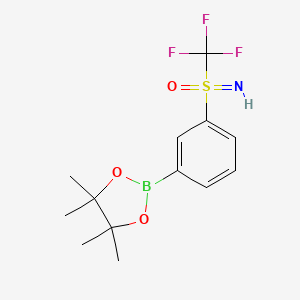

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
